

A Head-to-Head Comparison: AZD1208 vs. a Selective PIM1 Inhibitor

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Compound of Interest

Compound Name: AZD1208

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-PIM kinase inhibitor **AZD1208** and the selective PIM1 inhibitor SGI-1776. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to PIM Kinase Inhibitors

PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis.^[1] Their overexpression is associated with numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.^{[1][2]} PIM kinase inhibitors can be broadly categorized into two main types: pan-PIM inhibitors that target all three isoforms, and isoform-selective inhibitors.

AZD1208 is a potent and orally bioavailable pan-PIM kinase inhibitor that demonstrates strong and relatively equal inhibition across all three PIM isoforms.^[3] The rationale for a pan-inhibitor approach is to overcome potential functional redundancy among the PIM kinase family members.^{[2][4]}

SGI-1776 is a first-generation, ATP-competitive small molecule inhibitor that shows a preference for PIM1 over the other two isoforms.^{[5][6][7]} While it also inhibits PIM3 to a lesser

extent, it is significantly less potent against PIM2, classifying it as a PIM1-selective inhibitor for the purpose of this comparison.[\[5\]](#)[\[6\]](#)

Performance Data: A Quantitative Comparison

The following tables summarize the key quantitative data for **AZD1208** and SGI-1776, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50/Ki, nM)

Inhibitor	PIM1	PIM2	PIM3	Selectivity Profile
AZD1208	0.4 (IC50) [3]	5.0 (IC50) [3]	1.9 (IC50) [3]	Pan-PIM Inhibitor
SGI-1776	7 (IC50) [5] [6]	363 (IC50) [5] [6]	69 (IC50) [5] [6]	PIM1-selective

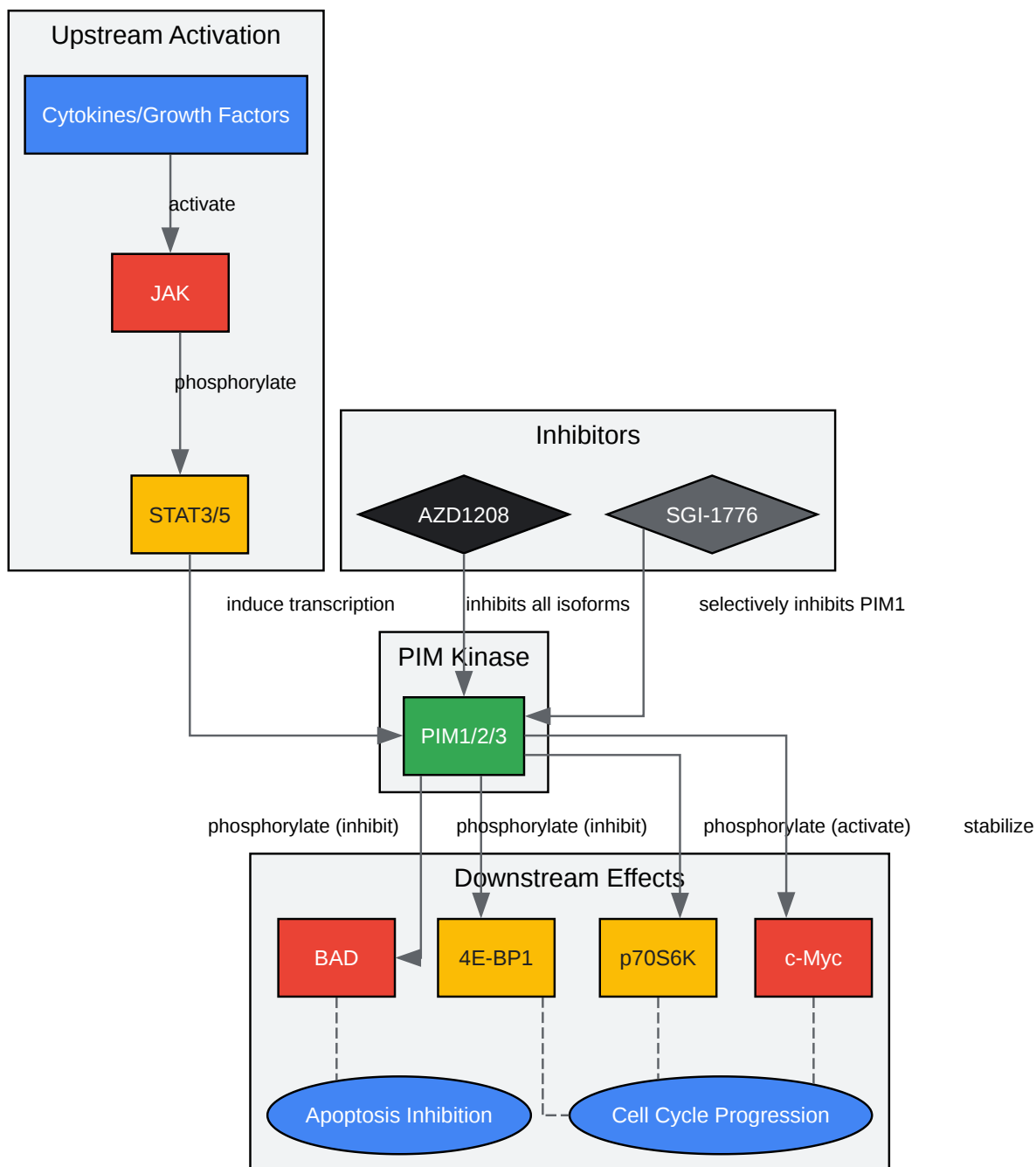
Table 2: Cellular Activity (GI50/IC50) in Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	GI50/IC50 (μM)
AZD1208	MOLM-16	Acute Myeloid Leukemia	< 0.1 [3]
KG-1a	Acute Myeloid Leukemia	~ 0.2 [8]	
SNU-638	Gastric Cancer	~ 0.5 [9]	
SGI-1776	MV-4-11	Acute Myeloid Leukemia	~ 0.005 - 11.68 (range across various cell lines) [5]
PC-3	Prostate Cancer	~ 2-4 [2]	
Primary CLL cells	Chronic Lymphocytic Leukemia	Induces apoptosis at 1-10 μM [10]	

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in cell proliferation and survival. They exert their effects by phosphorylating a number of downstream targets involved in apoptosis and cell cycle progression.

PIM Kinase Signaling Pathway



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PIM Kinase Signaling Pathway Diagram

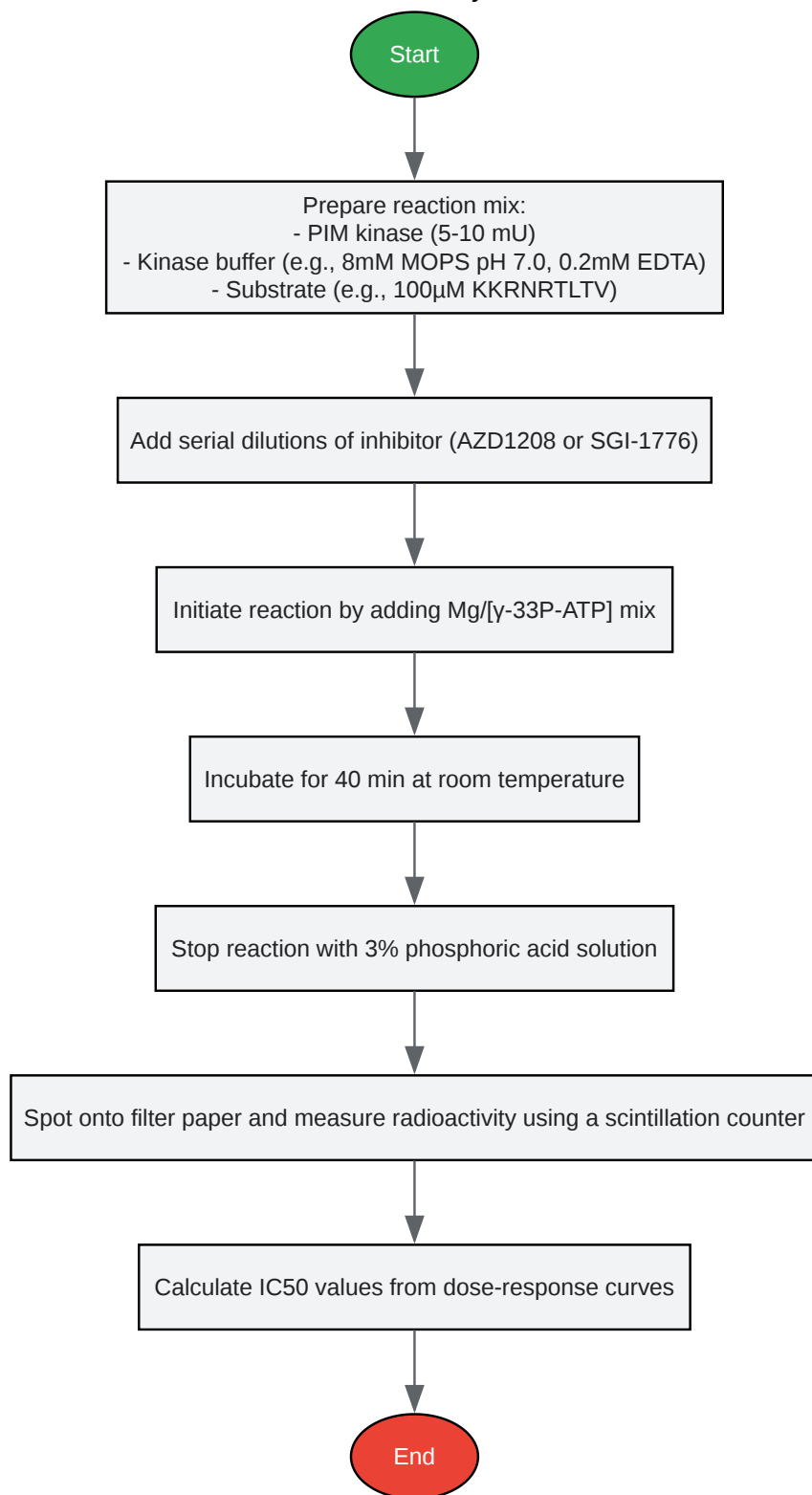
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

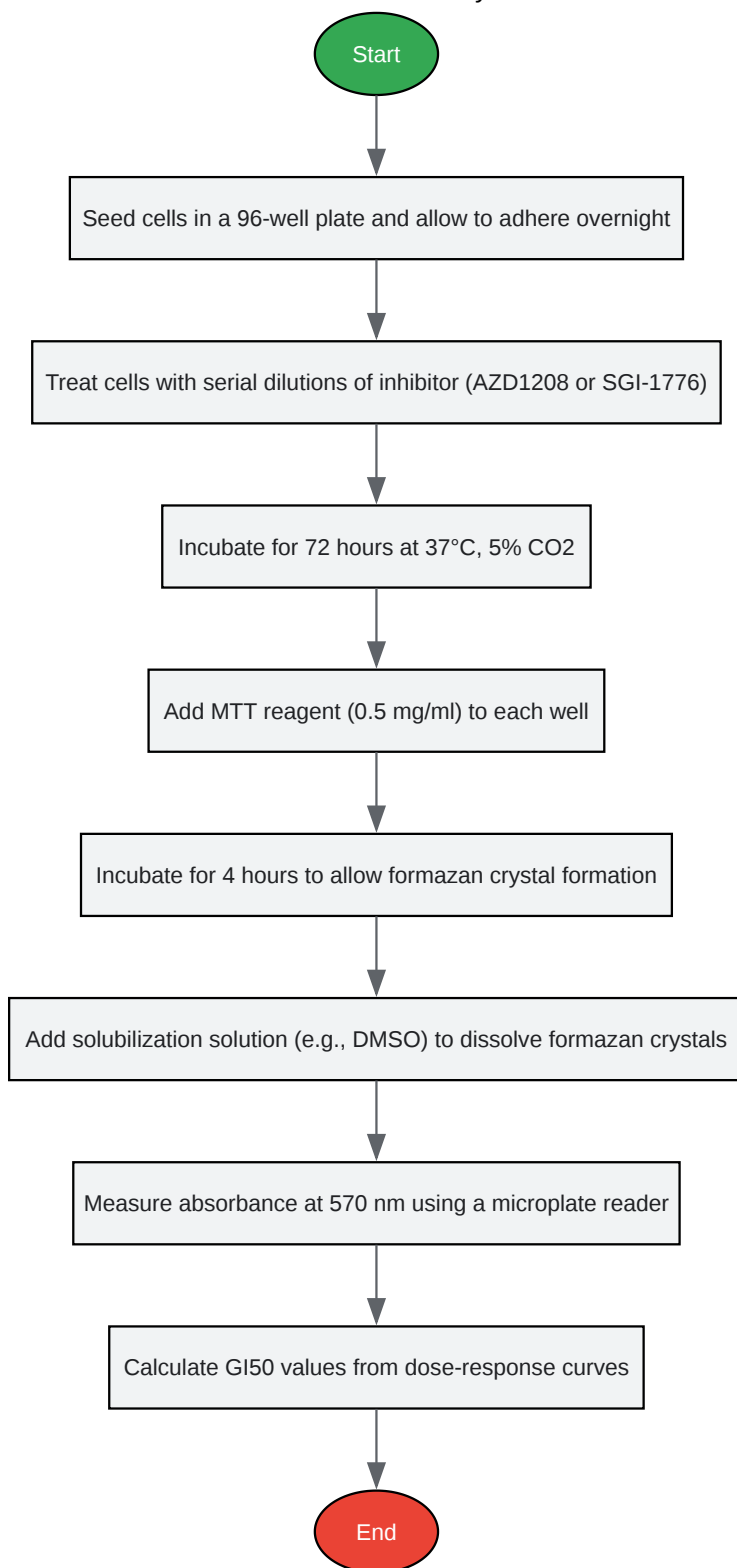
In Vitro Kinase Assay

This protocol is for determining the IC₅₀ values of inhibitors against PIM kinases.

In Vitro Kinase Assay Workflow



MTT Cell Proliferation Assay Workflow

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